molecular formula C7H12BrN3 B6260236 4-bromo-3-tert-butyl-1H-pyrazol-5-amine CAS No. 110086-18-5

4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Cat. No. B6260236
CAS RN: 110086-18-5
M. Wt: 218.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-3-tert-butyl-1H-pyrazole” is a halogenated heterocycle . It has the empirical formula C7H11BrN2 and a molecular weight of 203.08 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for “4-bromo-3-tert-butyl-1H-pyrazole” is BrC1=CNN=C1C©©C . The InChI is 1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) .


Physical And Chemical Properties Analysis

“4-bromo-3-tert-butyl-1H-pyrazole” is a solid . It has a molecular weight of 203.08 .

Safety and Hazards

“4-bromo-3-tert-butyl-1H-pyrazol-5-amine” is classified as Acute Tox. 4 Oral . It is recommended to handle this compound with care and appropriate safety measures.

Future Directions

As a unique chemical compound, “4-bromo-3-tert-butyl-1H-pyrazol-5-amine” could potentially be explored in various research and development contexts. Given the broad range of biological activities exhibited by pyrazole derivatives , it could be interesting to investigate the biological activities of “4-bromo-3-tert-butyl-1H-pyrazol-5-amine” in future studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4,6-trimethylpyridine", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "hydrogen peroxide", "hydrobromic acid", "sodium nitrite" ], "Reaction": [ "Step 1: Condensation of 2,4,6-trimethylpyridine with ethyl acetoacetate in the presence of sodium hydroxide to form 3-tert-butyl-5-methylpyrazole-4-carboxylic acid ethyl ester.", "Step 2: Treatment of 3-tert-butyl-5-methylpyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate in the presence of hydrogen peroxide to form 3-tert-butyl-5-methylpyrazole-4-carboxylic acid hydrazide.", "Step 3: Bromination of 3-tert-butyl-5-methylpyrazole-4-carboxylic acid hydrazide with hydrobromic acid to form 4-bromo-3-tert-butylpyrazole-5-carboxylic acid hydrazide.", "Step 4: Diazotization of 4-bromo-3-tert-butylpyrazole-5-carboxylic acid hydrazide with sodium nitrite in the presence of hydrochloric acid to form 4-bromo-3-tert-butyl-1H-pyrazol-5-amine." ] }

CAS RN

110086-18-5

Product Name

4-bromo-3-tert-butyl-1H-pyrazol-5-amine

Molecular Formula

C7H12BrN3

Molecular Weight

218.1

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.